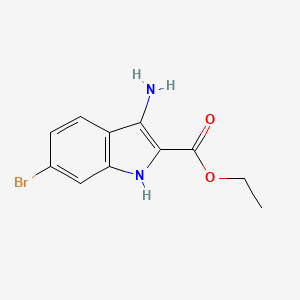

3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester

Description

Nomenclature and Classification

3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester represents a complex substituted indole derivative that follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name, ethyl 3-amino-6-bromo-1H-indole-2-carboxylate, reflects its structural organization with the indole nucleus serving as the parent heterocyclic framework. The numbering system for indole derivatives places the nitrogen atom at position 1, with subsequent carbon atoms numbered consecutively around the bicyclic structure. The compound belongs to the broader classification of indole-2-carboxylic acid derivatives, a subset of heterocyclic compounds that have demonstrated significant importance in pharmaceutical chemistry and synthetic organic chemistry applications.

The structural identity of this compound can be precisely defined through its International Chemical Identifier key FFOVISYRUIVHAL-UHFFFAOYSA-N, which provides a unique digital fingerprint for computational chemistry and database searches. The compound's classification extends beyond simple nomenclature to encompass its role as a substituted heterocycle, specifically falling within the category of brominated indole derivatives. The presence of the amino functional group at the 3-position creates additional classification considerations, as this substitution pattern significantly influences both the chemical reactivity and potential biological activity of the molecule. Furthermore, the ethyl ester functionality at the 2-position carboxylic acid group places this compound within the subset of indole esters, which are frequently employed as synthetic intermediates and bioactive compounds.

The molecular architecture of this compound incorporates several distinct structural features that contribute to its chemical identity. The indole core consists of a benzene ring fused to a pyrrole ring, creating a planar aromatic system that serves as the foundation for substitution patterns. The 6-bromo substitution introduces a halogen atom that can participate in various chemical transformations, including nucleophilic substitution reactions and metal-catalyzed coupling processes. The 3-amino group provides a nucleophilic site that can engage in hydrogen bonding interactions and serve as a point for further chemical modification. The 2-carboxylic acid ethyl ester moiety not only influences the compound's solubility characteristics but also provides a reactive site for hydrolysis and transesterification reactions.

Historical Context in Indole Chemistry Research

The development of indole chemistry traces its origins to the late 19th century, with significant contributions from researchers who recognized the fundamental importance of this heterocyclic system in natural product chemistry and synthetic organic chemistry. The Fischer Indole Synthesis, developed by Emil Fischer in 1883, established one of the most important methods for constructing the indole ring system and laid the groundwork for subsequent investigations into substituted indole derivatives. This synthetic methodology demonstrated the feasibility of preparing complex indole structures through the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions, providing a foundation for the synthesis of more elaborate substituted indoles such as this compound.

The evolution of indole synthesis techniques throughout the 20th century contributed to an expanding understanding of structure-activity relationships within this class of compounds. The Reissert Indole Synthesis emerged as another significant methodology, offering alternative approaches to indole construction that complemented the Fischer method. These classical synthetic approaches enabled researchers to explore various substitution patterns on the indole nucleus, including the introduction of halogen atoms, amino groups, and carboxylic acid derivatives. The development of continuous-flow hydrogenation methods for the synthesis of substituted indole-2-carboxylic acid ethyl esters demonstrated the ongoing evolution of synthetic methodologies and their application to this specific class of compounds.

Contemporary research in indole chemistry has witnessed a remarkable expansion in synthetic methodologies, with particular emphasis on metal-catalyzed reactions, carbon-hydrogen activation processes, and environmentally sustainable synthesis approaches. The integration of palladium-catalyzed reactions has provided new opportunities for the selective functionalization of indole derivatives, enabling the preparation of complex substituted indoles with high efficiency and selectivity. These advances have particular relevance to the synthesis of compounds such as this compound, where multiple substituents must be introduced with precise regioselectivity. The development of multicomponent reactions involving indole derivatives has further expanded the synthetic landscape, allowing for the construction of polycyclic structures that incorporate multiple fused heterocyclic scaffolds.

The historical progression of indole chemistry research has also been driven by discoveries of biological activity within this class of compounds. Early investigations revealed that indole derivatives exhibited diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities. These findings motivated intensive research efforts aimed at developing new indole-based therapeutic agents and understanding the molecular mechanisms underlying their biological effects. The discovery that certain indole-2-carboxylic acid derivatives could function as inhibitors of human immunodeficiency virus type 1 integrase represented a significant milestone in this research area, demonstrating the potential for indole-based compounds to serve as antiviral agents. Such discoveries provided important context for understanding the significance of specific structural features, including the substitution patterns found in this compound.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of the structural diversity and functional complexity achievable within indole-based systems. Heterocyclic compounds, characterized by ring structures containing at least one heteroatom, constitute a fundamental class of organic molecules that serve as the backbone for numerous natural products, pharmaceuticals, and advanced materials. The indole nucleus, as a bicyclic heteroaromatic system containing nitrogen, exemplifies the unique electronic and structural properties that distinguish heterocycles from their carbocyclic counterparts.

The electronic structure of the indole system contributes significantly to its chemical significance, as the extended π-electron system provides opportunities for various types of molecular interactions and chemical transformations. The nitrogen atom within the pyrrole ring of the indole nucleus can participate in hydrogen bonding interactions and coordinate with metal centers, while the aromatic character of the system enables participation in electrophilic aromatic substitution reactions and π-π stacking interactions. In the case of this compound, these fundamental properties are modified by the presence of multiple substituents, each contributing additional chemical functionality and potential reaction sites.

The substitution pattern present in this compound demonstrates several important principles of heterocyclic chemistry, particularly regarding the effects of electronic and steric factors on molecular properties. The 6-bromo substituent introduces an electron-withdrawing halogen atom that influences the electronic distribution within the aromatic system and provides a site for potential nucleophilic substitution or metal-catalyzed coupling reactions. The 3-amino group represents an electron-donating substituent that can participate in hydrogen bonding interactions and serve as a nucleophilic center for various chemical transformations. The 2-carboxylic acid ethyl ester functionality provides both electronic effects through its electron-withdrawing character and steric effects through its bulky nature.

The practical significance of this compound in heterocyclic chemistry is further enhanced by its potential role as a synthetic intermediate for the preparation of more complex molecular structures. The multiple functional groups present within the molecule provide numerous opportunities for selective chemical modifications, enabling the construction of elaborate heterocyclic systems through sequential transformations. The amino group can be converted to various derivatives through acylation, alkylation, or condensation reactions, while the bromo substituent can participate in cross-coupling reactions to introduce carbon-carbon bonds. The ethyl ester functionality can be hydrolyzed to reveal the free carboxylic acid or converted to other carboxylic acid derivatives through transesterification or amidation reactions.

Relationship to Other Indole-2-carboxylic Acid Derivatives

The relationship between this compound and other members of the indole-2-carboxylic acid derivative family reveals important structure-activity relationships and provides insights into the factors that govern the biological and chemical properties of this class of compounds. The parent compound, 1H-indole-2-carboxylic acid ethyl ester, serves as the fundamental structural framework upon which various substitution patterns can be introduced to modulate properties and enhance specific activities. This parent structure, with the molecular formula C11H11NO2 and molecular weight of 189.21 grams per mole, lacks the amino and bromo substituents that characterize the target compound, providing a baseline for understanding the effects of these modifications.

Research investigations have demonstrated that indole-2-carboxylic acid derivatives exhibit significant potential as inhibitors of human immunodeficiency virus type 1 integrase, with specific structural modifications influencing the potency and selectivity of these interactions. Studies have shown that modifications at the 2-position, 3-position, and 6-position of the indole core can enhance inhibitory effects against integrase, with some derivatives achieving half-maximal inhibitory concentration values as low as 0.13 micromolar. The structural relationship between this compound and these bioactive compounds suggests potential for similar biological activities, particularly given the presence of substituents at positions that have been shown to influence integrase inhibition.

Comparative analysis of different indole-2-carboxylic acid derivatives reveals the importance of specific substitution patterns in determining biological activity and chemical reactivity. The benzyl derivative, 1-benzyl-1H-indole-2-carboxylic acid ethyl ester, with molecular formula C18H17NO2 and molecular weight of 279.3 grams per mole, demonstrates how nitrogen substitution can significantly alter the properties of indole-2-carboxylic acid esters. The presence of the benzyl group at the nitrogen atom introduces additional aromatic character and steric bulk, potentially influencing both the compound's ability to interact with biological targets and its chemical reactivity toward various transformations.

The discovery of indole-2-carboxylic acid benzylidene-hydrazides as potent apoptosis inducers further illustrates the diverse biological activities accessible through structural modifications of the indole-2-carboxylic acid framework. These compounds, which incorporate hydrazide functionality at the carboxylic acid position, demonstrate that alterations to the ester group can dramatically change biological activity profiles. The screening hit compound, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, exhibited the ability to arrest cancer cells and induce apoptosis, with structure-activity relationship studies revealing the importance of substitution at the 3-position of the indole ring for apoptotic activity. A twenty-fold increase in apoptotic activity was achieved through optimization, with the most potent derivatives exhibiting half-maximal effective concentration values of 0.1 micromolar in caspase activation assays.

Recent research on 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives has provided additional insights into the relationship between structural modifications and biological activity within this class of compounds. These studies demonstrated that substitution patterns at various positions of the indole nucleus could significantly influence potency and selectivity for specific biological targets. The investigation revealed that substitution at the 1-position, 5-position, or 7-position was generally detrimental to activity, while the 4-position could accommodate only small substituents and the 6-position could accommodate large lipophilic residues. Among the most potent compounds identified were derivatives containing 6-phenoxy, 4-fluoro-6-bromo, 4-fluoro-6-iodo, and 4-chloro-6-hexyloxy substitutions, with half-maximal effective concentration values ranging from 27.9 to 270 nanomolar.

The following table summarizes key structural and activity relationships among representative indole-2-carboxylic acid derivatives:

This comparative analysis demonstrates that this compound occupies a unique position within the family of indole-2-carboxylic acid derivatives, combining structural features that have been associated with various types of biological activity in related compounds. The presence of both amino and bromo substituents, along with the retention of the ethyl ester functionality, provides a molecular architecture that may exhibit distinctive properties compared to other members of this compound class.

Properties

IUPAC Name |

ethyl 3-amino-6-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOVISYRUIVHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, some indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase. The indole core and the carboxyl group at the C2 position chelate the two Mg2+ ions within the active site of the integrase.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities. For example, some indole derivatives have been reported to show inhibitory activity against influenza A.

Biological Activity

3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester (CAS No. 1211661-21-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H11BrN2O2

- Molecular Weight : 283.12 g/mol

- IUPAC Name : Ethyl 3-amino-6-bromo-1H-indole-2-carboxylate

Biological Activities

This compound exhibits a range of biological activities, including:

-

Antiviral Activity :

- The compound has shown potential in inhibiting HIV-1 integrase, a critical enzyme for the viral replication cycle. Studies indicate that modifications at the C2, C3, and C6 positions of the indole core can enhance its inhibitory effects against integrase, with some derivatives achieving IC50 values as low as 0.13 µM .

-

Anti-inflammatory Effects :

- Indole derivatives, including this compound, have been linked to anti-inflammatory properties. The mechanism involves modulation of various biochemical pathways that contribute to inflammation.

- Anticancer Properties :

The biological activity of this compound can be attributed to its ability to bind with high affinity to multiple receptors and enzymes:

- HIV Integrase Inhibition : The compound's structure allows it to fit into the active site of HIV integrase, preventing the enzyme from facilitating the integration of viral DNA into the host genome .

- Modulation of Signaling Pathways : Indole derivatives can influence pathways involved in inflammation and apoptosis, leading to their therapeutic effects against various diseases .

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of indole-2-carboxylic acids:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 20a | HIV Integrase Inhibition | 0.13 µM | |

| 9p | Anticancer Activity | 23x more active than control | |

| NL1 | Antibacterial Activity | MIC values against E. coli at 0.0048 mg/mL |

Case Study: HIV Integrase Inhibition

A notable study demonstrated that structural modifications at specific positions on the indole ring significantly enhanced inhibitory activity against HIV integrase. The introduction of halogenated groups and longer branches at C3 was particularly effective in increasing binding affinity .

Case Study: Anticancer Activity

In another investigation, various indole derivatives were synthesized and tested against cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to their parent structures, suggesting a promising avenue for developing new anticancer agents .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antiviral Activity

Research indicates that 3-amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester has the potential to inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle. Structural modifications at the C2, C3, and C6 positions of the indole core enhance its inhibitory effects. Notably, derivatives have shown IC50 values as low as 0.13 µM against HIV integrase, indicating strong antiviral potential .

Anti-inflammatory Effects

Indole derivatives, including this compound, are associated with anti-inflammatory properties. They modulate various biochemical pathways that contribute to inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Properties

The compound has demonstrated significant anticancer activity through its ability to interact with multiple receptors and enzymes involved in cancer progression. Studies have shown that specific structural modifications can lead to increased cytotoxicity against various cancer cell lines. For instance, certain derivatives exhibited enhanced activity compared to their parent structures .

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of indole-2-carboxylic acids, highlighting their potential applications:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 20a | HIV Integrase Inhibition | 0.13 µM | |

| NL1 | Anticancer Activity | 23x more active than control | |

| NL2 | Antibacterial Activity | MIC values against E. coli at 0.0048 mg/mL |

Case Study: HIV Integrase Inhibition

A notable study demonstrated that structural modifications significantly enhance inhibitory activity against HIV integrase. The introduction of halogenated groups and longer branches at C3 was particularly effective in increasing binding affinity. The binding mode analysis revealed that the indole core and C2 carboxyl group chelate two Mg²⁺ ions within the active site of integrase, facilitating effective inhibition .

Case Study: Anticancer Activity

Another investigation focused on various indole derivatives synthesized and tested against cancer cell lines. Results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to their parent structures, suggesting a promising avenue for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional and Functional Group Variations

3-Amino-5-bromo-1H-indole-2-carboxylic Acid Methyl Ester

- Structural Differences : Bromine at position 5 (vs. 6) and a methyl ester (vs. ethyl ester).

- Position 5 bromination may alter electronic distribution, affecting reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .

Ethyl 6-bromo-1H-indole-3-carboxylate

- Structural Differences: Carboxylate group at position 3 (vs. 2) and absence of the amino group.

- Impact: The lack of an amino group reduces hydrogen-bonding capacity, decreasing solubility in polar solvents . Position 3 carboxylation directs electrophilic substitutions to different indole positions, influencing downstream derivatization .

Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate

- Structural Differences: Cyano group at position 6 (vs. bromine) and carboxylate at position 3.

- Impact: The electron-withdrawing cyano group deactivates the indole ring, reducing susceptibility to electrophilic attack compared to bromine . Bromine’s larger atomic radius enhances steric effects in cross-coupling reactions, whereas cyano groups favor nucleophilic additions .

Halogen-Substituted Analogues

6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester

- Structural Differences : Additional hydroxy, methyl, and phenylthio groups.

- Hydroxy and methyl groups increase molecular weight (MW = 385.25) and logP, reducing bioavailability compared to the simpler target compound .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structural Differences : Chlorine at position 7 (vs. bromine at 6) and a free carboxylic acid (vs. ethyl ester).

- Impact :

Heterocyclic Analogues

3-Amino-6,8-dibromo-quinoline-2-carboxylic Acid Ethyl Ester

- Structural Differences: Quinoline core (vs. indole) and dibromo substitution.

Physicochemical Data Comparison

Preparation Methods

Synthesis of 6-Bromoindole

6-Bromoindole serves as the fundamental building block for the target compound. Several methods exist for its synthesis, but the most scalable and efficient approach involves a four-stage process:

- Diazotization of para-aminotoluene.

- Bromination to introduce the bromine substituent at the 6-position.

- Ring closure to form the indole core.

This method balances availability of starting materials, scalability, and yield, making it suitable for gram-scale synthesis necessary for further transformations.

Amination at the 3-Position

The amino group at the 3-position can be introduced through a multi-step sequence:

- Formylation at the 3-position via the Vilsmeier–Haack reaction to yield 3-formyl-6-bromoindole-2-carboxylic acid ethyl ester.

- Reduction of the formyl group to hydroxymethyl intermediate.

- Conversion of the hydroxymethyl group to an amino group by nitration followed by reduction or direct amination.

In one reported method, nitration of the 6-bromoindole ester followed by catalytic hydrogenation or chemical reduction converts the nitro group to the amino group, yielding 3-amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester.

Alternative Synthetic Routes

Another approach involves peptide coupling chemistry, where 6-bromoindole is first alkylated with bromoacetic ester to form 2-(6-bromo-1H-indol-1-yl) acetic acid derivatives, followed by amide bond formation with amino acid esters under peptide synthesis conditions using coupling agents like DCC or EDC. However, this route is more complex and suited for derivatives rather than the simple amino ester target.

Catalytic and Cross-Coupling Considerations

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diazotization & Bromination | para-Aminotoluene, NaNO2, HBr | Variable | Four-stage process for 6-bromoindole |

| 2 | Esterification | Concentrated H2SO4, EtOH, 80 °C, 2 h | ~82 | Formation of ethyl ester at C2 |

| 3 | Vilsmeier–Haack Formylation | POCl3, DMF | ~95 | Formyl group introduction at C3 |

| 4 | Reduction | Isopropanolic aluminum (Meerwein–Ponndorf–Verley) | High | Formyl to hydroxymethyl conversion |

| 5 | Nitration and Reduction | NBS for bromination, catalytic hydrogenation | Variable | Nitro to amino group conversion |

| 6 | Peptide coupling (alternative) | DCC or EDC, glycine ester hydrochloride | Moderate | For amide derivatives, more complex |

Research Findings and Optimization Notes

- The four-stage synthesis of 6-bromoindole is preferred for scalability and reproducibility.

- Esterification under acidic ethanol conditions is efficient for introducing the ethyl ester moiety.

- The Vilsmeier–Haack reaction is highly effective for selective formylation at the 3-position, with yields up to 95%.

- Reduction steps require careful control to avoid side reactions such as ester exchange or over-reduction.

- Cross-coupling and amination reactions at the indole ring require palladium catalysts and optimized bases; slow addition and stirring are critical to avoid dimerization.

- Purification often involves preparative reverse-phase HPLC due to close Rf values of intermediates and side products.

Q & A

Q. What analytical methods quantify trace impurities in indole-2-carboxylate esters?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) and GC-MS (for volatile byproducts like ethyl acetate) are standard. For example, GC-MS profiles of fatty acid ethyl esters (similar to indole esters) show baseline separation of impurities <0.1% . High-resolution LC-QTOF-MS further identifies non-UV-active contaminants .

Comparative Studies

Q. How does the introduction of amino vs. methoxy groups at position 3 alter the physicochemical properties of brominated indoles?

- Methodological Answer : Amino groups increase solubility in aqueous buffers (logP reduction by ~1.5 units) and enhance hydrogen-bonding capacity, as shown in comparative logD measurements. Methoxy groups improve metabolic stability but reduce polarity, as evidenced by accelerated microsomal stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.